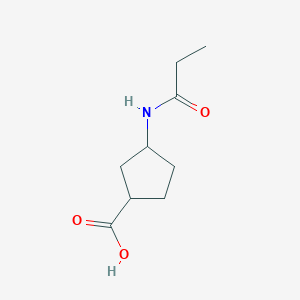
3-Propanamidocyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propanamidocyclopentane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopentane ring with both a carboxylic acid and a propanamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propanamidocyclopentane-1-carboxylic acid can be achieved through several methods:
From Cyclopentane Derivatives: One common method involves the functionalization of cyclopentane derivatives. For example, cyclopentanone can be converted to the corresponding carboxylic acid via oxidation, followed by amide formation.
From Nitriles and Amides: Another approach is the hydrolysis of nitriles to form amides, which can then be converted to carboxylic acids under acidic or basic conditions.
Using Grignard Reagents: Grignard reagents can react with carbon dioxide to form carboxylic acids, which can then be further functionalized to introduce the amide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-Propanamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form more complex derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and borane (BH₃) in tetrahydrofuran (THF) are effective reducing agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary alcohols.
科学研究应用
3-Propanamidocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 3-Propanamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .
相似化合物的比较
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the amide group, making it less versatile in certain reactions.
Propanamide: Lacks the cyclopentane ring, which affects its reactivity and applications
Uniqueness
3-Propanamidocyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring with both a carboxylic acid and a propanamide group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
3-(propanoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI 键 |
MBVSUQVIOMFOBI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1CCC(C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


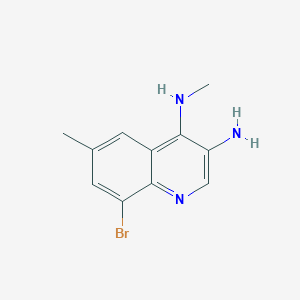

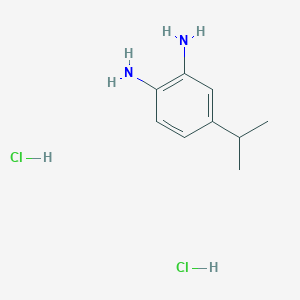

![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
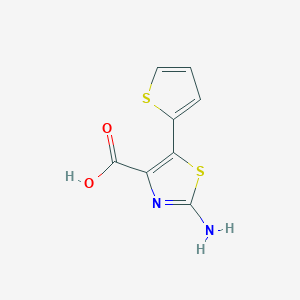
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
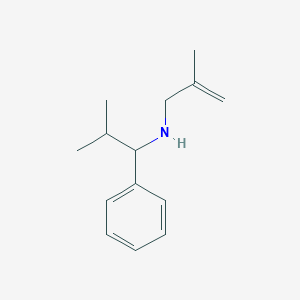
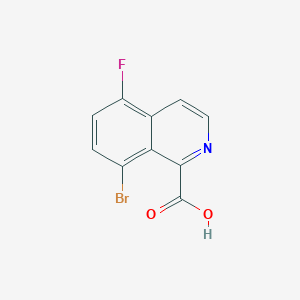
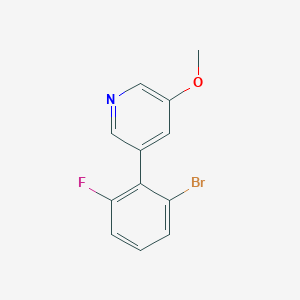
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)

![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)
